molecular formula C4H4BrN3O2 B1627048 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone CAS No. 172469-62-4

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone

Cat. No.: B1627048
CAS No.: 172469-62-4
M. Wt: 206 g/mol
InChI Key: RDTHUNPXEVYIQS-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both an amino group and a bromo group in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with a brominating agent. One common method is the bromination of 4-amino-1,2,5-oxadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to form the corresponding ethanone derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding ethanone derivative.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino group allows for hydrogen bonding interactions, while the bromo group can participate in halogen bonding or act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone is unique due to the presence of both an amino group and a bromo group, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c5-1-2(9)3-4(6)8-10-7-3/h1H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTHUNPXEVYIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C1=NON=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565917
Record name 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172469-62-4
Record name 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone
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1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone
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1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone
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1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone
Reactant of Route 5
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1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone
Reactant of Route 6
1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone

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